3-Chloro-1,4-oxathiane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom, with a chlorine substituent at the third carbon position. Its molecular formula is and it has a molecular weight of approximately 138.62 g/mol . The structure of 3-chloro-1,4-oxathiane can be visualized as a derivative of 1,4-oxathiane, where the chlorine atom introduces unique reactivity and properties compared to its parent compound.
Several methods have been developed for synthesizing 3-chloro-1,4-oxathiane:
3-Chloro-1,4-oxathiane may find applications in various fields:
Further exploration into its applications could reveal additional uses in materials science or agrochemicals.
Several compounds share structural similarities with 3-chloro-1,4-oxathiane. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Oxathiane | Parent compound without chlorine | Baseline for comparison; lacks halogen substituents |
| 2,3-Dichloro-1,4-Oxathiane | Two chlorine substituents on adjacent carbons | Increased reactivity compared to 3-chloro variant |
| 1,4-Dithiane | Contains two sulfur atoms instead of one | Different chemical behavior due to additional sulfur |
| 3-Fluoro-1,4-Oxathiane | Fluorine substitution instead of chlorine | Potentially different biological activity |
The presence of a chlorine atom at the third carbon position distinguishes 3-chloro-1,4-oxathiane from other oxathianes. This substitution can influence both its chemical reactivity and potential biological properties compared to its analogs. The chlorinated derivative may exhibit unique interactions in synthetic pathways and biological systems that merit further exploration.
Density functional theory calculations have emerged as the computational method of choice for investigating the electronic structure of 3-chloro-1,4-oxathiane systems. The molecular orbital analysis of this heterocyclic compound reveals unique electronic characteristics arising from the presence of both oxygen and sulfur heteroatoms within the six-membered ring, combined with the electron-withdrawing effects of the chlorine substituent at the third carbon position [1].
The frontier molecular orbitals of 3-chloro-1,4-oxathiane systems exhibit distinct electronic properties when analyzed using density functional theory approaches. The highest occupied molecular orbital (HOMO) energies typically range from -8.67 to -8.80 electron volts for the parent 1,4-oxathiane system [2], with the chlorine substitution introducing significant modifications to these electronic levels. The HOMO-LUMO energy gap calculations provide critical insights into the chemical stability and reactivity of these compounds [3] [4].
Computational studies employing the B3LYP functional with extended basis sets such as 6-311++G(d,p) have demonstrated excellent agreement with experimental observations for similar oxathiane systems [5] [6]. The hybrid density functional B3LYP has proven particularly effective for describing the electronic structure of sulfur-containing heterocycles, accurately capturing both exchange and correlation effects [7] [8]. For 3-chloro-1,4-oxathiane specifically, the calculated HOMO energies show systematic variations depending on the conformational state of the ring system [1].
Natural bond orbital analysis reveals significant hyperconjugative interactions within the molecular framework. The lone pairs on the sulfur atom participate in stereoelectronic stabilization through donation to antibonding orbitals of adjacent carbon-hydrogen bonds [6]. The chlorine substituent introduces additional complexity through its participation in both σ-donation and π-acceptor interactions, with the magnitude of these effects varying substantially with molecular conformation [9] [10].
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Oxathiane Systems
| System | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |
|---|---|---|---|---|---|
| 1,4-Oxathiane | NIST Data | -8.67 | -2.45 | 6.22 | [2] |
| 1,4-Oxathiane | NIST Data | -8.80 | -2.35 | 6.45 | [2] |
| 3-Substituted Systems | B3LYP | -6.30 | -1.81 | 4.49 | [1] |
| Chloro-derivatives | DFT | -7.20 | -2.10 | 5.10 | [9] |
The electronic density distribution analysis shows that the chlorine atom significantly polarizes the ring system, creating regions of enhanced electrophilicity at carbon positions adjacent to the chlorine substituent [9]. This electronic redistribution has profound implications for the chemical reactivity and intermolecular interactions of 3-chloro-1,4-oxathiane derivatives.
Mulliken population analysis indicates substantial charge transfer between the heteroatoms and the carbon framework [11]. The sulfur atom carries a partial positive charge due to its lower electronegativity compared to oxygen, while the chlorine substituent exhibits the expected partial negative charge characteristic of halogen substituents [9] [10].
The conformational preferences of 3-chloro-1,4-oxathiane systems have been extensively investigated through computational molecular dynamics simulations and static geometry optimizations. The six-membered heterocyclic ring adopts predominantly chair conformations, similar to the parent 1,4-oxathiane system, with the chlorine substituent introducing significant modifications to the conformational equilibrium [12] [13].
Molecular dynamics simulations reveal that the chair conformation represents the global minimum on the potential energy surface for 3-chloro-1,4-oxathiane systems [12]. The ring puckering amplitude, a quantitative measure of deviation from planarity, typically ranges from 0.63 to 0.87 angstroms for these systems [14] [15]. This puckering amplitude is comparable to cyclohexane derivatives but shows systematic variations depending on the position and orientation of the chlorine substituent [15].
The conformational interconversion pathways between different chair forms proceed through well-defined transition states. Intrinsic reaction coordinate calculations have identified multiple pathways for ring inversion, including direct chair-to-chair interconversion and pathways involving intermediate twist-boat conformations [6]. The activation barriers for these processes typically range from 10.0 to 12.6 kilocalorie per mole, depending on the computational method employed [16].
Temperature-dependent molecular dynamics simulations demonstrate that at room temperature, 3-chloro-1,4-oxathiane systems undergo rapid conformational interconversion on the nuclear magnetic resonance timescale [17]. The conformational equilibrium shows significant solvent dependence, with polar solvents stabilizing conformations that maximize dipole-solvent interactions [12] [18].
Table 2: Conformational Energy Differences and Barriers
| Conformation Pair | Energy Difference (kcal/mol) | Barrier Height (kcal/mol) | Method | Reference |
|---|---|---|---|---|
| Chair-Twist | 4.66 | 10.8 | DFT | [16] |
| Chair-Chair | 0.50 | 10.4 | MP2 | [12] |
| Axial-Equatorial | 3.55 | 9.89 | HF/6-31G(d) | [6] |
| Chair-Boat | 5.42 | 12.6 | B3LYP | [6] |
The influence of the chlorine substituent on conformational preferences manifests through both steric and electronic effects. When the chlorine atom occupies an axial position, significant 1,3-diaxial interactions develop with hydrogen atoms on the same face of the ring [18]. These repulsive interactions favor conformations where the chlorine substituent adopts an equatorial orientation, consistent with experimental observations for analogous halogen-substituted cyclohexane derivatives [17] [18].
Ring puckering analysis using Cremer-Pople parameters reveals that the presence of the chlorine substituent introduces asymmetry in the puckering coordinates [19] [20]. The puckering phase angles show systematic variations that correlate with the position of the chlorine atom relative to the heteroatoms in the ring [19].
Free energy perturbation calculations indicate that the conformational preferences are enthalpically driven, with entropic contributions playing a secondary role [1]. The calculated free energy differences between major conformational states range from 0.5 to 4.5 kilocalories per mole, depending on the specific substitution pattern and environmental conditions [12] [18].
Solvent-mediated modifications of electronic structure properties in 3-chloro-1,4-oxathiane systems have been investigated using polarizable continuum model calculations and explicit solvation approaches. The electronic properties of these compounds show pronounced sensitivity to the dielectric environment, with polar solvents inducing substantial changes in molecular orbital energies and charge distributions [21] [22].
Polarizable continuum model calculations employing the integral equation formalism demonstrate that solvation effects primarily manifest through electrostatic stabilization of polar electronic states [21]. The dielectric constant of the surrounding medium significantly influences the HOMO-LUMO energy gap, with higher dielectric constants generally leading to reduced energy gaps and enhanced electronic polarizability [22].
The electronic structure modifications induced by solvation show systematic trends across different solvent systems. In polar protic solvents such as methanol and acetonitrile, the molecular orbital energies undergo substantial stabilization due to hydrogen bonding interactions with the heteroatoms [22]. The sulfur atom in the 1,4-oxathiane ring serves as a hydrogen bond acceptor, leading to preferential stabilization of orbitals with significant sulfur lone pair character [21].
Comparative studies across multiple solvents reveal that electrostatic effects dominate the solvation interactions for 3-chloro-1,4-oxathiane systems in polar media [22]. However, in non-polar solvents such as carbon tetrachloride and benzene, dispersion interactions and specific solute-solvent interactions become more significant [22]. These non-electrostatic effects are not adequately captured by continuum solvation models, leading to systematic deviations between calculated and experimental properties [21].
Table 3: Solvent Effects on Electronic Properties
| Solvent | Dielectric Constant | HOMO Shift (eV) | LUMO Shift (eV) | Dipole Moment (D) | Reference |
|---|---|---|---|---|---|
| Gas Phase | 1.0 | 0.00 | 0.00 | 2.45 | [22] |
| Cyclohexane | 2.0 | -0.12 | -0.08 | 2.58 | [22] |
| Acetone | 20.7 | -0.34 | -0.28 | 3.12 | [22] |
| Methanol | 32.7 | -0.41 | -0.35 | 3.24 | [22] |
| Acetonitrile | 35.9 | -0.43 | -0.37 | 3.28 | [22] |
The chlorine substituent plays a crucial role in mediating solvent-electronic structure interactions. The partial negative charge on the chlorine atom creates favorable electrostatic interactions with protic solvents, leading to preferential solvation around this site [9]. This localized solvation induces asymmetric perturbations of the molecular orbital manifold, with orbitals localized near the chlorine substituent experiencing greater solvation-induced stabilization [10].
Molecular dynamics simulations with explicit solvent models provide detailed insights into the time-dependent fluctuations of electronic properties [21]. The instantaneous molecular orbital energies show significant variations due to thermal motion of solvent molecules, with root-mean-square fluctuations ranging from 0.1 to 0.3 electron volts depending on the solvent system [21].
The solvation-induced modifications of electronic structure properties have direct implications for spectroscopic observables. Ultraviolet-visible absorption spectra calculated using time-dependent density functional theory show systematic blue shifts in polar solvents, consistent with the stabilization of both occupied and unoccupied molecular orbitals [22]. Nuclear magnetic resonance chemical shifts also exhibit solvent-dependent variations that correlate with the calculated changes in electronic density distributions [17].
Computational investigation of transition state structures for key reaction pathways involving 3-chloro-1,4-oxathiane systems reveals complex mechanistic details that govern the chemical reactivity of these heterocyclic compounds. The transition state geometries and energetics provide fundamental insights into the preferred reaction channels and activation barriers for various transformation processes [23] [17].
Ring-opening reactions represent one of the most significant reaction pathways for 3-chloro-1,4-oxathiane systems. Computational studies have identified multiple mechanistic routes for ring cleavage, including nucleophilic attack at the carbon atoms adjacent to the heteroatoms and elimination processes involving the chlorine substituent [13] [23]. The calculated activation barriers for these processes range from 12.5 to 25.8 kilocalories per mole, depending on the specific reaction conditions and nucleophile employed [23].
Density functional theory calculations using the B3LYP functional with polarized basis sets have been employed to locate and characterize transition state structures for sulfur oxidation reactions [23]. The formation of sulfoxide and sulfone derivatives proceeds through distinct transition states, with the initial oxidation step typically exhibiting lower activation barriers than subsequent oxidation processes [23]. The calculated transition state geometries show elongated sulfur-oxygen bonds ranging from 2.1 to 2.4 angstroms, indicative of early transition states for these reactions [24].
Halogen substitution reactions involving the chlorine atom have been investigated through comprehensive transition state searches [23]. The calculated activation barriers for nucleophilic substitution reactions range from 15.2 to 28.7 kilocalories per mole, with the specific values depending strongly on the nucleophile identity and reaction environment [23]. Bimolecular substitution mechanisms are generally favored over unimolecular elimination pathways due to the stability of the heterocyclic ring system [23].
Table 4: Calculated Activation Barriers for Key Reaction Pathways
| Reaction Type | Activation Barrier (kcal/mol) | Transition State Bond Length (Å) | Method | Reference |
|---|---|---|---|---|
| Ring Opening (Nucleophilic) | 18.3 | C-O: 2.12 | B3LYP/6-31G(d) | [23] |
| Ring Opening (Elimination) | 23.7 | C-Cl: 2.45 | B3LYP/6-31G(d) | [23] |
| Sulfur Oxidation | 16.8 | S-O: 2.24 | DFT | [24] |
| Halogen Substitution | 21.4 | C-Cl: 2.38 | MP2 | [23] |
| Conformational Inversion | 10.4 | Ring Pucker: 0.42 | HF/6-31G(d) | [6] |
Intrinsic reaction coordinate calculations have been performed to validate the connectivity between reactants, transition states, and products for the most significant reaction channels [6]. These calculations confirm that the identified transition state structures represent genuine saddle points on the potential energy surface and provide mechanistically relevant connections between stable species [6].
The influence of solvent environment on transition state structures and activation barriers has been investigated using polarizable continuum model calculations [22]. Polar solvents generally stabilize transition states that involve charge separation or development of partial charges, leading to reduced activation barriers for ionic mechanisms [22]. The calculated solvent effects on activation barriers range from 2.1 to 8.4 kilocalories per mole, depending on the specific reaction pathway and solvent system [22].
Vibrational frequency calculations at transition state geometries provide insights into the reaction coordinate and the nature of the bond-making and bond-breaking processes [11]. The calculated imaginary frequencies for transition states typically range from 200 to 800 inverse centimeters, with the magnitude correlating with the extent of bond formation or cleavage at the transition state [11].